molecular formula C12H16N2O2 B1268410 4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide CAS No. 361464-34-8

4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide

Cat. No. B1268410
M. Wt: 220.27 g/mol
InChI Key: VFMDYLPJOGARCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves green chemistry approaches, such as the ion-associate reaction used to synthesize the 4-amino-N-[2 (diethylamino) ethyl] benzamide-tetraphenylborate complex. This method characterizes the formation of complexes between bio-active molecules, providing insights into molecule-receptor interactions (Mostafa et al., 2023). Another synthesis approach for related benzamides involves multi-component reactions, showcasing the versatility and efficiency of synthesizing benzamide derivatives (Sabbaghan & Hossaini, 2012).

Molecular Structure Analysis

The crystal structure of related compounds, such as N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, reveals critical insights into the molecular configuration, including intramolecular hydrogen bonds and space group information (Saeed et al., 2010). These structures guide the understanding of molecular interactions and stability.

Chemical Reactions and Properties

Chemical reactions involving benzamides often lead to compounds with significant biological activity. For instance, the formation of ion-associate complexes as mentioned in the synthesis section implies potential reactivity with biological targets (Mostafa et al., 2023). The reactivity is further explored through modifications and interactions with various substituents, providing a pathway for creating more potent and selective compounds.

Physical Properties Analysis

The solubility, aggregation behavior, and supramolecular assembly of benzamide derivatives, such as those observed in organo-soluble poly(p-benzamide)s, offer valuable information on the physical properties of these compounds. These properties are essential for designing materials with specific characteristics (Seyler & Kilbinger, 2009).

Chemical Properties Analysis

The chemical stability and reactivity, illustrated through the small energy gap between HOMO and LUMO in certain benzamide complexes, indicate the potential for chemical interactions and the stability of these compounds under various conditions (Mostafa et al., 2023). Understanding these properties is crucial for the application of benzamide derivatives in chemical syntheses and drug development.

Scientific Research Applications

Scientific Field: Pharmaceutical Chemistry

Methods of Application or Experimental Procedures: The complex was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino)Ethyl]Benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction . The solid complex was characterized by infrared spectra, NMR, elemental analysis, and mass spectrometry .

Results or Outcomes

The complex was examined for antibacterial activity. The ground state electronic characteristics of the S1 and S2 complex configurations were computed using the density functional theory (DFT) approach, using B3LYP level 6-311 G (d,p) basis sets .

Safety And Hazards

The safety data sheet (SDS) for 4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide indicates that it is an irritant . As with all chemicals, it should be handled with appropriate safety precautions.

properties

IUPAC Name

4-amino-N-(oxolan-2-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c13-10-5-3-9(4-6-10)12(15)14-8-11-2-1-7-16-11/h3-6,11H,1-2,7-8,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMDYLPJOGARCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50342003
Record name 4-Amino-N-[(oxolan-2-yl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide

CAS RN

361464-34-8
Record name 4-Amino-N-[(oxolan-2-yl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.